molecular formula C7H11N3O B13111980 5,6-Dimethyl-3-(methylamino)pyrazin-2-ol

5,6-Dimethyl-3-(methylamino)pyrazin-2-ol

Cat. No.: B13111980
M. Wt: 153.18 g/mol
InChI Key: QOJILTKSZARQFF-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(methylamino)pyrazin-2-ol is a heterocyclic compound that features a pyrazine ring substituted with methyl and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(methylamino)pyrazin-2-ol typically involves the reaction of 2,3-diaminopyrazine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(methylamino)pyrazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles like halides or amines replace the methylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

5,6-Dimethyl-3-(methylamino)pyrazin-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(methylamino)pyrazin-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazin-2-ol: Lacks the methylamino group, resulting in different chemical and biological properties.

    2,6-Dimethylpyrazine: Similar structure but without the hydroxyl and methylamino groups, leading to distinct reactivity and applications.

    3-Methylamino-5,6-dimethylpyrazine: Similar but with variations in the position of substituents, affecting its chemical behavior.

Uniqueness

5,6-Dimethyl-3-(methylamino)pyrazin-2-ol is unique due to the presence of both methyl and methylamino groups on the pyrazine ring, which confer specific chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5,6-dimethyl-3-(methylamino)-1H-pyrazin-2-one

InChI

InChI=1S/C7H11N3O/c1-4-5(2)10-7(11)6(8-3)9-4/h1-3H3,(H,8,9)(H,10,11)

InChI Key

QOJILTKSZARQFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)N1)NC)C

Origin of Product

United States

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